N-(4-(2-(2,4-dioxotiazolidin-3-il)acetil)fenil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

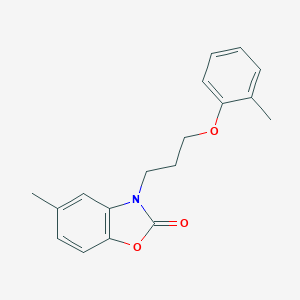

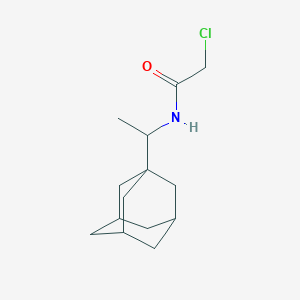

“N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

A series of ethyl- (2- (5-arylidine)-2,4-dioxothiazolidin-3-yl) and 2-oxo-4-thioxothiazolidin-3-yl) acetamido) esters were synthesized by utilizing Knoevenagel condensation as the final step in low to good yields . All compounds were elucidated using spectral analysis .

Molecular Structure Analysis

The molecular structure of the compound was elucidated using spectral analysis, including 1H NMR, 13C NMR, MS, and IR .

Chemical Reactions Analysis

The compound was evaluated for its in vitro α-glucosidase activity using Saccharomyces cerevisiae α-glucosidase enzyme . The results of the in vitro cytotoxicity screening of compounds revealed that most of the synthesized compounds were nontoxic .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using various techniques, including 1H-NMR, 13C-NMR, and IR .

Mecanismo De Acción

Target of Action

The primary target of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is VEGFR-2 , a receptor tyrosine kinase . This receptor mediates both inter- and intracellular communication through signal transduction .

Mode of Action

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide inhibits VEGFR-2, thereby stopping the growth of cancer cells . The compound’s interaction with its target results in increased apoptosis in cancer cells .

Biochemical Pathways

The compound affects the histone deacetylation pathway . By inhibiting this pathway, the compound can alter gene expression, leading to the death of cancer cells .

Pharmacokinetics

It is known that the compound’s lipophilicity can affect its cell permeability . A higher lipophilicity can lead to better cell permeability , which can impact the compound’s bioavailability.

Result of Action

The compound’s action results in notable anti-proliferative activities against cancer cell lines . It increases apoptosis in cancer cells , arresting their growth in the S phase . The compound also increases the levels of BAX, a pro-apoptotic protein, and decreases Bcl-2, an anti-apoptotic protein . Additionally, it increases the levels of caspase-8 and caspase-9 , which are involved in the initiation of apoptosis.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its cell permeability , which in turn can affect its efficacy

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to possess a range of pharmacological activities. However, there are also some limitations to its use in lab experiments. N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide. One area of interest is the development of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the precise mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide and its downstream signaling pathways could provide valuable insights into its therapeutic potential.

Métodos De Síntesis

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-thiazolidinedione with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide. This method has been reported to yield high purity and good yields of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide.

Aplicaciones Científicas De Investigación

Actividad hipoglucémica

El compuesto ha sido sintetizado y evaluado para su actividad hipoglucémica . Los derivados sintetizados han mostrado una actividad hipoglucémica significativa en el modelo animal de ratones albinos Wister . Esto sugiere aplicaciones potenciales en el tratamiento de la diabetes.

Actividad anticonvulsiva

Los híbridos con tiazol basados en núcleos de 2-imino-4-tiazolidinona y ácido 2,4-dioxotiazolidina-5-carboxílico, que son estructuralmente similares al compuesto en cuestión, se han sintetizado y evaluado por su actividad anticonvulsiva . Algunos de estos compuestos mostraron una excelente actividad anticonvulsiva en ambas pruebas de convulsiones inducidas por pentilentetrazol y de convulsiones electroconvulsivas máximas .

Terapia anticancerígena

El compuesto podría usarse potencialmente en terapia anticancerígena . La enzima del receptor del factor de crecimiento epidérmico (EGFR) juega un papel crítico en el control del ciclo celular, posicionándolo como un objetivo prometedor para el desarrollo de fármacos anticancerígenos .

Actividad antibacteriana

El compuesto podría tener potencialmente actividad antibacteriana . Se encontró que un compuesto que posee una estructura similar tiene una potente actividad inhibitoria, cuya potencia se encontró que es equivalente a la del fármaco estándar vancomicina

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide are intriguing. The compound has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to inhibit 15-PGDH activity, a key enzyme involved in prostaglandin degradation . This interaction is believed to be due to the compound’s ability to bind to specific amino acids within the enzyme .

Cellular Effects

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has been shown to have significant effects on cellular processes. For example, it has been found to increase PGE 2 concentration, a key mediator of inflammation and other physiological processes . This suggests that the compound may have a role in modulating cellular responses to inflammation .

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is complex and multifaceted. It is believed to exert its effects through a combination of enzyme inhibition, binding interactions with biomolecules, and changes in gene expression . For example, it has been shown to inhibit 15-PGDH activity, suggesting a role in modulating prostaglandin levels .

Temporal Effects in Laboratory Settings

The effects of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide in laboratory settings appear to be time-dependent

Metabolic Pathways

Given its interaction with 15-PGDH, it is likely that it is involved in the metabolism of prostaglandins .

Subcellular Localization

Given its biochemical properties, it is likely that it localizes to areas of the cell where 15-PGDH is present .

Propiedades

IUPAC Name |

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKONNYASLUGCIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)

![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)

![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

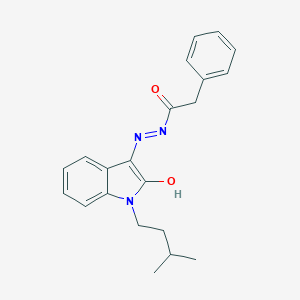

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)